GnRH Receptor Binding Activity: Leuprolide (1-3) Is Functionally Inactive Compared to the Parent Agonist
The parent compound leuprolide binds the human GnRH receptor with an IC50 of 0.3 nM, as determined by competitive displacement of [125I]leuprorelin in CHO cells expressing recombinant receptor [1]. In contrast, Leuprolide (1-3) has zero measurable agonist activity: radiolabeled metabolism studies in rats and dogs confirm that the N-terminal tripeptide (Metabolite III) is an inactive degradation product [2]. This complete loss of receptor engagement is a categorical differentiation—unlike full-length leuprolide or other GnRH superagonists such as goserelin and triptorelin, the (1-3) fragment cannot trigger downstream LH/FSH release or testosterone suppression.
| Evidence Dimension | GnRH receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | No detectable binding or agonist activity (inactive metabolite) |
| Comparator Or Baseline | Parent leuprolide: IC50 = 0.3 nM (0.3 × 10⁻⁹ M) |
| Quantified Difference | Infinite (active vs. inactive) |
| Conditions | Competitive radioligand binding assay using [125I]leuprorelin on cloned human GnRH receptor expressed in CHO cells (parent); in vivo 14C-labeled metabolism study in rats and dogs (fragment) |
Why This Matters
Researchers requiring a GnRH-negative control in cell-based assays or a non-interfering internal standard for LC-MS/MS quantification of active leuprolide must use the (1-3) fragment because alternative GnRH analogs or the parent drug would introduce spurious receptor activation.
- [1] IUPHAR/BPS Guide to Pharmacology. leuprolide | Ligand Activity Charts. IC50: 0.3 nM. Data from J Med Chem (1998) 41:4190-4195 and J Med Chem (2006) 49:3809-3825. View Source
- [2] Fensolvi (leuprolide acetate) FDA Prescribing Information. Section 12.3: Metabolism to inactive pentapeptide (M-I), tripeptides (M-II, M-III), and dipeptide (M-IV). TOLMAR Inc., 2025. View Source
